(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
The compound “(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” is a quinoline derivative featuring a piperidinyl methanone group at position 3 of the quinoline core. The structure includes a 6-fluoro substituent on the quinoline ring and a 2-bromo-4-methylphenylamino group at position 3.
Properties
IUPAC Name |
[4-(2-bromo-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3O/c1-14-5-7-20(18(23)11-14)26-21-16-12-15(24)6-8-19(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLTJFCWKUCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , also known by its CAS number 1359401-53-8, belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.3 g/mol. The structure includes a quinoline core with a bromo group and a piperidine moiety, which may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.3 g/mol |
| CAS Number | 1359401-53-8 |
Quinoline derivatives often exhibit their biological activity through interactions with various biological targets, including enzymes and receptors. The specific mechanism for this compound may involve:
- Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. For instance, compounds structurally similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various quinoline derivatives for antimicrobial activity, revealing that modifications such as halogen substitutions (e.g., bromo groups) significantly enhance activity against resistant bacterial strains .
- Anticancer Efficacy : Another study focused on the anticancer potential of quinoline derivatives, noting that compounds with similar structural features effectively inhibited cell proliferation in several cancer cell lines .
- Pharmacological Profile : A pharmacological assessment highlighted the potential of quinoline-based compounds to act as dual-action agents—targeting both microbial infections and cancer cells simultaneously.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several analogs, primarily in its quinoline core and piperidinyl methanone group. Key comparisons include:
- “(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” (): This analog differs in the substitution pattern on the phenyl ring (4-bromo-3-methyl vs. 2-bromo-4-methyl).
- “(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” (): Replacing bromine with a second methyl group eliminates halogen-mediated interactions (e.g., dipole-dipole, halogen bonding) but increases hydrophobicity. Such modifications could reduce target affinity in halogen-dependent systems while improving membrane permeability .
- Tetrahydroimidazo[1,2-a]pyridine derivatives (): While distinct in core structure, these compounds retain the piperidinyl methanone group. The imidazo-pyridine scaffold may confer different electronic properties or binding modes compared to quinoline-based analogs .
Physicochemical Properties
Predicted properties based on structural features (e.g., molecular weight, logP) highlight key differences:
The bromine atom in the target compound increases molecular weight and lipophilicity (logP) compared to the dimethyl analog, which may enhance tissue penetration but reduce aqueous solubility .
Computational Similarity Analysis
Using binary similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (~0.65–0.75) to its analogs in and , driven by shared quinoline and piperidine motifs. Greater divergence arises from substituent differences, particularly halogen placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
